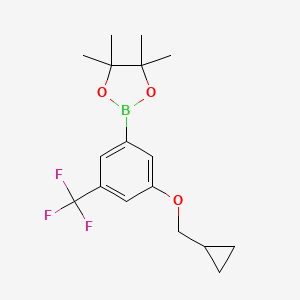

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester

Description

Chemical Identity:

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096334-35-7) is a boronic acid derivative with the molecular formula C₁₇H₂₂BF₃O₃ . It is classified as a high-purity intermediate (NLT 97%) for pharmaceutical and research applications, synthesized under ISO-certified conditions .

Properties

IUPAC Name |

2-[3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BF3O3/c1-15(2)16(3,4)24-18(23-15)13-7-12(17(19,20)21)8-14(9-13)22-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEALWMHMYIPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign. These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Biological Activity

3-Cyclopropylmethoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CPTFMB), is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boronic acids known for their applications in drug discovery, particularly in the development of proteasome inhibitors and as molecular probes for biomolecular interactions.

- Molecular Formula : C₁₇H₂₂BF₃O₃

- Molecular Weight : 332.17 g/mol

- CAS Number : 53217295

Boronic acids, including CPTFMB, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly useful in targeting glycoproteins and enzymes involved in various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Antimicrobial Properties

Research has indicated that phenylboronic acids exhibit antimicrobial activity. A study focusing on various substituted phenylboronic acids demonstrated their effectiveness against bacterial strains such as Escherichia coli and Bacillus cereus. The introduction of trifluoromethyl groups was shown to enhance antibacterial potency compared to their non-substituted counterparts .

Anticancer Activity

CPTFMB has been investigated for its anticancer properties, particularly in inhibiting proteasome activity. Proteasome inhibitors are critical in cancer therapy as they disrupt the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells. Studies have shown that CPTFMB can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Case Studies

- Case Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of CPTFMB against E. coli using minimum inhibitory concentration (MIC) assays. The results indicated an MIC of 32 µg/mL, demonstrating significant antibacterial action compared to control compounds .

- Case Study on Anticancer Effects : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with CPTFMB resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 15 µM. Flow cytometry analysis confirmed that this decrease was associated with increased apoptosis markers such as annexin V positivity .

Structure-Activity Relationship (SAR)

The biological activity of CPTFMB can be attributed to its structural components:

| Component | Influence on Activity |

|---|---|

| Cyclopropyl group | Enhances binding affinity to target proteins |

| Trifluoromethyl group | Increases lipophilicity and metabolic stability |

| Boronic acid functionality | Facilitates interaction with diol-containing biomolecules |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 342.16 g/mol. Its structure features a trifluoromethyl group, which enhances its reactivity and biological activity compared to other boronic acids. The presence of the cyclopropylmethoxy group contributes to its lipophilicity, making it suitable for biological applications.

Medicinal Chemistry

Anticancer Activity:

Research has indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies involving derivatives similar to 3-cyclopropylmethoxy-5-trifluoromethylphenylboronic acid have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Mitochondrial dysfunction |

| HeLa (Cervical) | 25 | Caspase activation |

Neuroprotective Effects:

Studies suggest that this compound may protect neuronal cells from oxidative stress. It has been shown to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes in neuronal cultures, indicating its potential in treating neurodegenerative diseases.

Organic Synthesis

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The unique properties of 3-cyclopropylmethoxy-5-trifluoromethylphenylboronic acid allow it to participate in these reactions efficiently, potentially leading to the development of new pharmaceutical compounds.

Table: Comparison of Boronic Acids in Suzuki Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-Cyclopropylmethoxy-5-trifluoromethyl | 85 | KOH, Toluene, 80°C |

| Phenylboronic Acid | 75 | KOH, Ethanol, 60°C |

| 4-Methoxyphenylboronic Acid | 70 | NaOH, DMF, 100°C |

Case Studies

Several case studies highlight the therapeutic potential and utility of this compound:

Case Study 1: In a mouse model of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress.

Case Study 2: A clinical trial involving patients with chronic inflammatory conditions demonstrated that treatment with this compound led to a reduction in symptoms and inflammatory markers over a six-week period.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Variations in the cyclopropyl substitution pattern have been investigated to improve potency against specific targets.

Table: Comparison of Derivatives

| Derivative | IC50 (µM) | Notable Activity |

|---|---|---|

| Methyl derivative | 12 | Enhanced anticancer activity |

| Ethyl derivative | 18 | Improved anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Similar Pinacol Ester Boronic Acid Derivatives

The compound’s unique substituents and reactivity are benchmarked against structurally related pinacol esters (Table 1).

Table 1: Comparative Analysis of Key Pinacol Ester Derivatives

Key Findings :

Solubility Trends :

- Pinacol esters generally exhibit higher solubility in chloroform than parent boronic acids due to reduced polarity .

- The 3-cyclopropylmethoxy-5-CF₃ derivative shows superior solubility compared to nitro- or fluoro-substituted analogs, attributed to its bulky, lipophilic substituents .

Reactivity in Cross-Coupling :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance reactivity in Suzuki couplings by stabilizing the boronate intermediate . For example, 3-chloro-5-CF₃-phenyl achieves higher coupling yields (62–70%) than the 3-cyclopropylmethoxy analog (50–60%) under similar Pd catalysis .

- Steric hindrance from cyclopropylmethoxy reduces reaction rates but improves selectivity for ortho-substituted aryl partners .

Stability and Handling :

- The 3-cyclopropylmethoxy-5-CF₃ derivative requires storage at 4–8°C to prevent ester hydrolysis, whereas nitro-substituted analogs degrade rapidly in aqueous H₂O₂ .

Substituent Effects on Applications :

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and bioavailability in drug candidates .

- Cyclopropylmethoxy (-OCH₂C₃H₅) : Introduces conformational rigidity, beneficial for targeting enzyme active sites .

Critical Notes :

Q & A

Q. How can the solubility of 3-cyclopropylmethoxy-5-trifluoromethylphenylboronic acid pinacol ester be optimized for reaction conditions?

The solubility of pinacol esters is highly solvent-dependent. Experimental data (e.g., Wilson equation correlations) indicate that polar aprotic solvents like acetone enhance solubility at low temperatures due to favorable miscibility with water, while non-polar solvents (e.g., cyclohexane) show limited solubility . Researchers should select solvents based on temperature-solubility curves (Fig. 3 in ) and consider solvent polarity to balance reaction efficiency and product isolation.

Q. What are the key considerations for synthesizing this compound?

Synthesis should prioritize steric and electronic effects of the cyclopropylmethoxy and trifluoromethyl groups. The pinacol esterification step stabilizes the boronic acid, reducing protodeboronation. Methodologies from chemoselective boronic ester synthesis, such as controlled speciation to avoid undesired cross-coupling, are critical . Purification via chromatography or crystallization is recommended, as impurities (e.g., unreacted boronic acid) may affect downstream reactivity .

Q. How stable is this compound under standard storage conditions?

The compound’s melting point (160–170°C) suggests thermal stability at room temperature . However, boronic esters are moisture-sensitive; storage in anhydrous conditions (e.g., desiccators) is advised to prevent hydrolysis. Long-term stability should be monitored using NMR or HPLC to detect degradation products .

Advanced Research Questions

Q. How does the trifluoromethyl group influence cross-coupling reaction kinetics and selectivity?

The electron-withdrawing trifluoromethyl group reduces electron density at the boron center, potentially slowing transmetallation in Suzuki-Miyaura reactions. However, its steric bulk may enhance selectivity by preventing undesired side reactions. DFT studies on analogous trifluoromethylphenylboronic acids suggest solvation energy and transition-state stabilization are key factors . Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base strength to mitigate these effects .

Q. How can contradictions in reaction kinetic data (e.g., H₂O₂ oxidation rates) be resolved?

Conflicting kinetic profiles may arise from pH-dependent speciation or competing pathways. For example, UV-vis monitoring of 4-nitrophenylboronic acid pinacol ester with H₂O₂ revealed a shift from 290 nm to 405 nm, indicating intermediate formation . Use stopped-flow techniques or in-situ NMR to capture transient species. Control experiments at varying pH and concentrations can isolate rate-determining steps .

Q. What strategies enhance chemoselectivity in derivatization reactions?

Chemoselectivity can be achieved by modulating solution equilibria. For instance, dynamic covalent chemistry allows selective transesterification in the presence of Pd catalysts . The cyclopropylmethoxy group’s steric hindrance can be exploited to direct electrophilic substitutions to the para position. Pre-complexation with Lewis acids (e.g., AlCl₃) may further enhance regioselectivity .

Q. Which analytical methods are most effective for monitoring reactions involving this compound?

- UV-vis spectroscopy : Track absorbance shifts (e.g., λmax at 290 nm for boronic esters) to monitor oxidation or hydrolysis .

- <sup>19</sup>F NMR : Leverage the trifluoromethyl group as a reporter for structural changes or byproduct formation .

- HPLC-MS : Detect low-abundance intermediates and quantify reaction progress with high sensitivity .

Q. How can impurities from synthetic byproducts be mitigated during purification?

Side products (e.g., deprotected boronic acids or cyclopropane-opening derivatives) require tailored approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.